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Compound of Interest

Compound Name: 2-iodo-1,3-diphenylbenzene

Cat. No.: B1598189

An In-depth Technical Guide to 2-lodo-1,3-
diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 2-iodo-1,3-diphenylbenzene. As a Senior
Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive
understanding of this compound, grounded in scientific principles and practical insights. This
guide is structured to deliver a deep dive into the synthesis, characterization, and potential
applications of 2-iodo-1,3-diphenylbenzene, empowering your research and development
endeavors. We will explore the causality behind synthetic choices and provide self-validating
protocols, ensuring the information is both accurate and actionable.

Section 1: Chemical Identity and Properties

2-lodo-1,3-diphenylbenzene, also known by its systematic IUPAC name and various
synonyms, is a polysubstituted aromatic hydrocarbon. Its structure, featuring a central benzene
ring substituted with two phenyl groups and an iodine atom, makes it a valuable intermediate in
organic synthesis.

Synonyms: 2'-lodo-(1,1',3',1")terphenyl, 2'-lodo-m-terphenyl[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1598189?utm_src=pdf-interest
https://www.benchchem.com/product/b1598189?utm_src=pdf-body
https://www.benchchem.com/product/b1598189?utm_src=pdf-body
https://www.benchchem.com/product/b1598189?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-iodo-1_3-diphenylbenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

lentifiers and Molecul |

Identifier Value Source

CAS Number 82777-09-1 --INVALID-LINK--[1]
Molecular Formula CisHasl --INVALID-LINK--[1]
Molecular Weight 356.2 g/mol --INVALID-LINK--[1]

InChl=1S/C18H131/c19-18-
16(14-8-3-1-4-9-14)12-7-13-

InChl ~-INVALID-LINK--[1]
17(18)15-10-5-2-6-11-15/h1-

13H

C1=CC=C(C=C1)C2=C(C(=C
SMILES ~-INVALID-LINK--[1]
C=C2)C3=CC=CC=C3)I

Section 2: Synthesis of 2-lodo-1,3-diphenylbenzene

The synthesis of 2-iodo-1,3-diphenylbenzene can be approached through several strategic
pathways. A common and effective method involves the formation of a Grignard reagent from a
dihalo-m-terphenyl precursor, followed by quenching with an iodine source. This approach
offers a reliable means of introducing the iodine atom at the desired position.

Conceptual Synthesis Workflow

Phenyl Grignard
or similar

Formation of
Grignard Reagent

1,3-Dibromo-2-iodobenzene
or similar precursor

Quenching with
lodine (I2)

2-lodo-1,3-diphenylbenzene

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 2-iodo-1,3-diphenylbenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established organometallic chemistry
principles. Researchers should adapt and optimize conditions based on their specific laboratory
setup and safety protocols.
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Objective: To synthesize 2-iodo-1,3-diphenylbenzene from 1,3-dibromo-2-iodobenzene.

Materials:

e 1,3-Dibromo-2-iodobenzene

e Magnesium turnings

e Anhydrous tetrahydrofuran (THF)

e lodine (I2)

o Phenylmagnesium bromide (or other suitable aryl Grignard reagent)

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Anhydrous magnesium sulfate (MgSQOa)

o Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

o Preparation of the Grignard Reagent:
o In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.
o Add a small crystal of iodine to activate the magnesium.

o Slowly add a solution of 1,3-dibromo-2-iodobenzene in anhydrous THF to the magnesium
turnings. The reaction is initiated, which is evident by a gentle reflux. Maintain a steady
reflux by controlling the rate of addition.

o After the addition is complete, continue to stir the reaction mixture at room temperature
until the magnesium is consumed.

e Reaction with Phenyl Grignard:

o Cool the freshly prepared Grignard reagent in an ice bath.
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o Slowly add a solution of phenylmagnesium bromide in THF to the reaction mixture.

o Allow the reaction to warm to room temperature and stir for several hours to ensure
complete reaction.

e |odination:
o Cool the reaction mixture back to O °C.

o Slowly add a solution of iodine in anhydrous THF until the characteristic purple color of
iodine persists.

e Work-up and Purification:

o Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride.

o Extract the agueous layer with diethyl ether or ethyl acetate.
o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain pure 2-iodo-
1,3-diphenylbenzene.

Section 3: Spectroscopic Characterization

While a comprehensive public database of spectra for 2-iodo-1,3-diphenylbenzene is not
readily available, we can predict the expected spectral features based on its structure and data
from similar compounds. Commercial suppliers like Sigma-Aldrich note that they do not collect
analytical data for this specific compound as it is supplied for early discovery research.

3C NMR Spectroscopy

A reference to the 13C NMR spectrum of 2'-lodo-(1,1',3',1")terphenyl is available on PubChem,
provided by SpectraBase.[1]
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Section 4: Reactivity and Potential Applications

The C-1 bond in 2-iodo-1,3-diphenylbenzene is the most reactive site for various cross-
coupling reactions, making it a valuable building block in the synthesis of more complex
molecules.

Cross-Coupling Reactions

2-lodo-1,3-diphenylbenzene is an excellent substrate for palladium-catalyzed cross-coupling
reactions such as:

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon
bonds, enabling the synthesis of highly substituted terphenyl derivatives and other complex
aromatic systems.

e Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, leading
to the formation of conjugated systems with interesting photophysical properties.

e Heck Reaction: Reaction with alkenes to form substituted alkenes.

These reactions are fundamental in the construction of functional organic materials,
pharmaceutical intermediates, and complex natural products.

Workflow for a Typical Suzuki-Miyaura Coupling
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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 5: Safety and Handling

2-lodo-1,3-diphenylbenzene should be handled with care, following standard laboratory safety
procedures.

GHS Hazard Statements:

H302: Harmful if swallowed.

H319: Causes serious eye irritation.

H400: Very toxic to aquatic life.

H410: Very toxic to aquatic life with long lasting effects.
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For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the
supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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